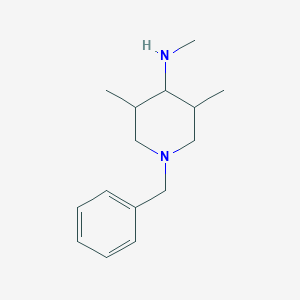

1-benzyl-N,3,5-trimethylpiperidin-4-amine

Description

Historical Context and Evolution of Piperidine (B6355638) Chemistry

The history of piperidine is intrinsically linked to the study of natural products. The compound was first isolated in 1850 by the Scottish chemist Thomas Anderson, and independently in 1852 by the French chemist Auguste Cahours, from piperine, the alkaloid responsible for the pungency of black pepper. nih.gov This discovery marked an important step in the understanding of alkaloids, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms.

Early research focused on the structural elucidation and degradation of naturally occurring piperidine alkaloids. The development of synthetic methodologies in the late 19th and early 20th centuries, such as the catalytic hydrogenation of pyridine (B92270), provided chemists with greater access to the piperidine core, paving the way for the synthesis and investigation of a myriad of derivatives. nih.gov Over the decades, the synthesis of piperidines has evolved to include a wide array of sophisticated techniques, allowing for precise control over stereochemistry and substitution patterns.

The Piperidine Scaffold as a Fundamental Motif in Organic Synthesis

The piperidine ring is a ubiquitous structural motif found in a vast number of biologically active compounds and pharmaceuticals. Its prevalence can be attributed to several key features. The six-membered saturated ring can adopt a stable chair conformation, which provides a well-defined three-dimensional arrangement for substituents. This conformational preference is crucial for the specific interactions between a molecule and its biological target.

Furthermore, the nitrogen atom within the piperidine ring can be readily functionalized, and the ring itself can be substituted at various positions, allowing for the creation of diverse molecular architectures with a wide range of physicochemical properties. This versatility has made the piperidine scaffold a privileged structure in drug discovery, appearing in a broad spectrum of therapeutic agents, including analgesics, antipsychotics, and antihistamines.

Research Trajectories and Academic Relevance of 1-benzyl-N,3,5-trimethylpiperidin-4-amine

While the broader family of piperidine derivatives has been extensively studied, the specific compound this compound has not been the subject of extensive published research. Its academic relevance is therefore largely inferred from the study of its structural components and closely related analogues.

The structure of this compound combines several key features that are of interest in medicinal chemistry. The N-benzyl group is a common protecting group for the piperidine nitrogen, but it can also contribute to the biological activity of the molecule through interactions with biological targets. The trimethyl substitution on the piperidine ring introduces steric bulk and can influence the compound's conformation and lipophilicity, which in turn can affect its pharmacokinetic and pharmacodynamic properties. The 4-amino group provides a site for further functionalization and can be crucial for biological activity, as seen in many 4-aminopiperidine (B84694) derivatives.

Research into polysubstituted piperidines is an active area of investigation, with a focus on developing new synthetic methods to control the stereochemistry of multiple substituents and to explore the structure-activity relationships of these complex molecules. researchgate.netnih.gov The academic interest in compounds such as this compound lies in their potential as building blocks for the synthesis of more complex molecules and as novel scaffolds for the development of new therapeutic agents. For instance, various N-benzyl-4-aminopiperidine derivatives have been investigated for their potential as antifungal agents and as muscarinic receptor antagonists. mdpi.comgoogle.com The presence of the additional methyl groups on the piperidine ring of this compound could modulate such activities, offering a potential avenue for the development of more selective and potent drugs.

Below is a table summarizing the available chemical data for this compound.

| Property | Value |

| Molecular Formula | C15H24N2 |

| Molecular Weight | 232.37 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1CN(CC(C1NC)C)CC2=CC=CC=C2 |

| InChI | InChI=1S/C15H24N2/c1-12-9-17(10-13(2)15(12)16-3)11-14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3 |

| Predicted XLogP3 | 2.8 |

| Predicted Hydrogen Bond Donor Count | 1 |

| Predicted Hydrogen Bond Acceptor Count | 2 |

| Predicted Rotatable Bond Count | 3 |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-N,3,5-trimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-12-9-17(10-13(2)15(12)16-3)11-14-7-5-4-6-8-14/h4-8,12-13,15-16H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSABCMHCIKCUJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(C1NC)C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzyl N,3,5 Trimethylpiperidin 4 Amine and Substituted Piperidine Frameworks

Diverse Synthetic Routes to 1-benzyl-N,3,5-trimethylpiperidin-4-amine

While specific literature detailing the synthesis of this compound is not extensively documented, its structure strongly suggests that a primary synthetic route would involve the reductive amination of a corresponding piperidin-4-one precursor. This well-established transformation is a cornerstone of amine synthesis.

The most logical precursor for this synthesis is N-benzyl-3,5-dimethylpiperidin-4-one . The synthesis of this key intermediate can be achieved through methods such as the Mannich condensation. The reaction would involve combining an appropriate ketone, an aldehyde, and benzylamine. chemrevlett.com

Once N-benzyl-3,5-dimethylpiperidin-4-one is obtained, the final step is a reductive amination reaction with methylamine. This reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the final amine product. Various reducing agents can be employed for this transformation, each with its own advantages in terms of selectivity and reaction conditions. A similar strategy has been successfully employed in the synthesis of related structures like cis-N-benzyl-3-methylamino-4-methylpiperidine. researchgate.netlookchem.com

| Step | Reactants | Key Transformation | Reagents & Conditions | Product |

|---|---|---|---|---|

| 1 | Ketone, Aldehyde, Benzylamine | Mannich Condensation | Acid or base catalysis, solvent (e.g., ethanol) | N-benzyl-3,5-dimethylpiperidin-4-one |

| 2 | N-benzyl-3,5-dimethylpiperidin-4-one, Methylamine | Reductive Amination | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, or catalytic hydrogenation with H₂/Pd-C), solvent (e.g., methanol, dichloroethane) | This compound |

Strategic Approaches to the Piperidine (B6355638) Core Structure

The construction of the piperidine ring itself is a fundamental aspect of synthesizing complex derivatives. Several powerful strategies exist for forming this six-membered nitrogen-containing heterocycle.

The formation of the piperidine ring from linear, acyclic molecules is a versatile approach. These intramolecular cyclization reactions often rely on the formation of a carbon-nitrogen bond as the key ring-closing step.

One common method involves the intramolecular reductive amination of δ-amino ketones or aldehydes. The acyclic precursor, containing both an amine and a carbonyl group separated by an appropriate carbon chain, can be induced to cyclize and reduce in a one-pot reaction.

Another strategy is the intramolecular Michael addition. An acyclic precursor containing an amine and an α,β-unsaturated carbonyl system can undergo cyclization through the nucleophilic attack of the amine onto the β-carbon of the unsaturated system. This approach has been used for the synthesis of 3,5-disubstituted piperidines from 1,4-pentadienes and benzylamine. koreascience.or.kr

Radical-mediated cyclizations also provide a pathway to the piperidine core. For instance, radical cyclization of aldehydes with pendant alkenes can be mediated by a combination of photoredox, cobaloxime, and amine catalysis to form six-membered rings.

Piperidin-4-ones are highly valuable and versatile intermediates in the synthesis of substituted piperidines. googleapis.com The carbonyl group at the 4-position serves as a functional handle that allows for a wide array of chemical modifications.

The synthesis of piperidin-4-ones is often achieved through multicomponent reactions like the Mannich condensation, which brings together an aldehyde, a primary amine, and two equivalents of a ketone. chemrevlett.com N-benzyl-4-piperidone, for example, is an important intermediate for synthesizing various piperidine-based medicines. google.com

Once formed, the carbonyl group can be transformed into a variety of other functionalities:

Reductive Amination: As described for the synthesis of the title compound, the ketone can be converted into a primary, secondary, or tertiary amine. researchgate.netlookchem.com

Reduction to Alcohol: The ketone can be reduced to a hydroxyl group, yielding a 4-hydroxypiperidine (B117109) derivative.

Wittig Reaction: The carbonyl can be converted into a carbon-carbon double bond.

Nucleophilic Addition: Grignard reagents or other organometallic compounds can add to the carbonyl to form tertiary alcohols.

These transformations allow for the introduction of diverse substituents at the 4-position, making piperidin-4-ones a central hub in the divergent synthesis of piperidine libraries.

The reaction of 1,5-dicarbonyl compounds with ammonia (B1221849) or primary amines is a classical and effective method for constructing the piperidine ring. This reaction is a type of double reductive amination.

The process involves the initial formation of a di-imine or a related intermediate, followed by an intramolecular cyclization and subsequent reduction to yield the saturated piperidine ring. A common protocol involves treating the 1,5-dicarbonyl compound with a source of nitrogen, such as ammonium (B1175870) formate, and a reducing agent like sodium cyanoborohydride (NaBH₃CN). nih.gov This method allows for the stereocontrolled synthesis of polyhydroxypiperidines from sugar-derived 1,5-dicarbonyl precursors. nih.gov

Stereocontrolled Synthesis of Chiral Piperidine Systems

Many biologically active piperidine derivatives are chiral, and their activity is often dependent on their specific stereochemistry. Consequently, the development of stereocontrolled synthetic methods is of paramount importance.

Achieving stereocontrol in piperidine synthesis can be accomplished through several strategies, including the use of chiral auxiliaries, asymmetric catalysis, and substrate-controlled diastereoselective reactions.

Asymmetric Catalysis: The hydrogenation of substituted pyridines is a common method for producing piperidines. Using chiral catalysts, this reduction can be performed enantioselectively. For example, the hydrogenation of 3,5-disubstituted pyridines using catalysts like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) can lead to the preferential formation of specific diastereomers. The diastereoselectivity of such hydrogenations can be highly dependent on the catalyst, temperature, and pressure.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperidine ring with a predefined stereochemistry. The inherent chirality of the starting material is transferred to the final product through a series of stereospecific reactions.

Diastereoselective Reactions: When a molecule already contains one or more stereocenters, the introduction of new stereocenters can be influenced by the existing ones. For instance, the reduction of a chiral piperidin-4-one can proceed with high diastereoselectivity, favoring the formation of one diastereomeric alcohol over the other. Similarly, reactions on existing piperidine rings, such as alkylations or additions, can be directed by the steric and electronic properties of the substituents already present on the ring. The hydrogenation of 3,5-substituted pyridines often results in the preferential formation of the cis-isomer.

| Method | Substrate Type | Key Reagent/Catalyst | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 3,5-disubstituted Pyridine (B92270) | 10% Pd/C | Preferential formation of the trans-isomer | |

| Asymmetric Hydrogenation | 3,5-disubstituted Pyridine | 10% PtO₂ | Preferential formation of the trans-isomer (lower dr than Pd/C) | |

| Substrate-Controlled Reduction | Chiral Piperidin-4-one | Reducing Agent (e.g., NaBH₄) | Diastereoselective formation of 4-hydroxypiperidine | N/A |

| Chiral Pool Synthesis | Amino Acids | Multi-step synthesis | Enantiopure piperidine derivatives | N/A |

Asymmetric Catalysis in Piperidine Ring Formation

The synthesis of enantiomerically pure substituted piperidines is a significant challenge in organic chemistry, driven by their prevalence in pharmaceuticals and natural products. snnu.edu.cnacs.org Asymmetric catalysis offers a powerful strategy to control stereochemistry during the formation of the piperidine ring, avoiding lengthy synthetic routes that rely on chiral auxiliaries or resolution of racemic mixtures. snnu.edu.cn Various transition-metal catalysts and organocatalysts have been developed for the enantioselective synthesis of piperidine frameworks.

Transition metal catalysis, particularly with iridium, rhodium, and palladium, has been successfully applied to the asymmetric hydrogenation of pyridine and its derivatives. nih.gov For instance, iridium(I) catalysts featuring P,N-ligands have been used for the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts, proceeding through an outer-sphere dissociative mechanism to afford chiral piperidines. nih.gov Similarly, rhodium(I) complexes are effective for the dearomatization/hydrogenation of fluorinated pyridines, leading to all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov A notable advancement involves a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate. snnu.edu.cnacs.org This method provides access to a wide range of enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines. snnu.edu.cnacs.org This three-step sequence, involving partial pyridine reduction, asymmetric carbometalation, and final reduction, has been successfully applied to the formal synthesis of bioactive molecules like Preclamol and Niraparib. snnu.edu.cnacs.org

Organocatalysis provides a complementary metal-free approach. The diastereoselective nitro-Mannich reaction, for example, has been employed to synthesize functionalized piperidines with three contiguous stereocenters. researchgate.net This method uses the reaction between β-aryl substituted nitroalkanes and a glyoxylate (B1226380) imine to establish stereochemistry, followed by a reductive cyclization to form the piperidine ring. researchgate.net Another strategy involves using chiral magnesium biphosphate to initiate a double C-H functionalization/cyclization of 1,3-ene-dienes through successive 1,5-hydride shifts, yielding complex tricyclic piperidine structures. nih.gov

Furthermore, enzyme-catalyzed reactions are emerging as a potent tool. Transaminases have been used in cascades to achieve the stereoselective synthesis of 2-substituted chiral piperidines from ω-chloroketones. acs.org This biocatalytic approach allows access to both enantiomers of the desired product with high enantiomeric excess by selecting the appropriate transaminase enzyme. acs.org

| Catalyst/Method | Reaction Type | Substrate Example | Key Features | Reference |

|---|---|---|---|---|

| Iridium(I) with P,N-ligand | Asymmetric Hydrogenation | 2-Substituted Pyridinium Salts | Proceeds via an outer-sphere dissociative mechanism. | nih.gov |

| Rhodium(I) Complex | Asymmetric Reductive Heck | Arylboronic acids and Phenyl pyridine-1(2H)-carboxylate | Provides enantioenriched 3-substituted tetrahydropyridines; high functional group tolerance. | snnu.edu.cnacs.org |

| Chiral Copper(II) Catalyst | Enantioselective Cyanidation/Cyclization | Fluorosubstituted amines | Leads to chiral piperidines via aminonitrile intermediates. | nih.gov |

| Nitro-Mannich Reaction | Diastereoselective Cyclization | β-Aryl nitroalkanes and Glyoxylate imine | Creates three contiguous stereocenters before reductive cyclization. | researchgate.net |

| Transaminases | Biocatalytic Amination/Cyclization | ω-Chloroketones | Provides access to both enantiomers of 2-substituted piperidines with high enantiomeric excess. | acs.org |

Tandem and Cascade Reaction Sequences for Complex Piperidine Architectures

One prominent strategy involves the use of multimetallic catalysis to orchestrate a sequence of reactions. For example, a tandem process initiated by a gold-catalyzed Meyer-Schuster rearrangement of propargylic alcohols, followed by an in-situ ruthenium-catalyzed olefin cross-metathesis with an amino olefin, generates an α,β-unsaturated ketone intermediate. researchgate.net This intermediate then undergoes a spontaneous intramolecular aza-Michael addition to furnish substituted pyrrolidines and piperidines. researchgate.net The stereochemical outcome of such reactions can be dependent on the choice of amine-protecting group. researchgate.net

Intramolecular cyclization cascades are also a cornerstone for building the piperidine ring. A reductive hydroamination/cyclization cascade of alkynes, mediated by an acid, proceeds through an enamine and subsequent iminium ion formation, which is then reduced to yield the piperidine product. nih.gov Another approach is the copper(II) carboxylate-promoted intramolecular carboamination of unactivated alkenes. nih.gov This oxidative cyclization can form both pyrrolidine (B122466) and piperidine rings, installing two new rings in a single transformation from acyclic N-arylsulfonamide precursors. nih.gov

Hydrogen-borrowing catalysis represents another powerful cascade methodology. An iridium(III)-catalyzed [5+1] annulation method involves a sequence of hydroxyl oxidation, intermolecular amination, intramolecular amination, and imine reduction. nih.gov This process forms two new C-N bonds and allows for the stereoselective synthesis of substituted piperidines, with water often being a suitable solvent that can prevent racemization. nih.gov Similarly, palladium-catalyzed cascades that include pyridine hydrogenation have been developed for stereoselective synthesis. nih.gov

| Reaction Name/Type | Catalyst(s) | Key Steps | Resulting Structure | Reference |

|---|---|---|---|---|

| Multimetallic Catalysis | Au(I) / Ru(II) | Meyer-Schuster rearrangement, olefin cross-metathesis, intramolecular aza-Michael addition. | 2-Carbonylmethyl substituted piperidines. | researchgate.net |

| Reductive Hydroamination | Acid-mediated | Alkyne functionalization, enamine/iminium ion formation, reduction. | Substituted piperidines. | nih.gov |

| Intramolecular Carboamination | Copper(II) carboxylate | Oxidative cyclization of γ- or δ-alkenyl N-arylsulfonamides. | N-Functionalized piperidines. | nih.gov |

| Hydrogen Borrowing Annulation | Iridium(III) | Hydroxyl oxidation, intermolecular amination, intramolecular cyclization, imine reduction. | Stereoselective C4-substituted piperidines. | nih.gov |

| Double Michael Addition | Base or Lewis Acid (e.g., LiClO₄) | Intermolecular Michael addition followed by intramolecular Michael addition. | 3,5-Disubstituted piperidines. | koreascience.or.kr |

Post-Cyclization Functionalization and Derivatization Strategies

Post-cyclization functionalization provides a powerful avenue for diversifying the structure and properties of pre-formed piperidine rings. acs.org These late-stage modifications are crucial for optimizing the biological activity and physicochemical properties of piperidine-containing compounds. acs.org Methodologies often focus on the selective functionalization of C-H bonds, which avoids the need for lengthy de novo syntheses of each new derivative. nih.govresearchgate.net

One robust strategy for the α-functionalization of N-alkyl piperidines involves the selective formation of an endocyclic iminium ion. acs.org This intermediate is generated via α-C–H elimination of a cyclic tertiary alkylamine N-oxide. acs.org The resulting iminium ion can then be trapped in situ by a variety of carbon-based nucleophiles, enabling alkylation, arylation, and trifluoromethylation at the position adjacent to the nitrogen atom. acs.org This approach demonstrates exceptional endo-selectivity. acs.org

Transition-metal-catalyzed C-H functionalization has also been explored, though challenges can arise. For example, rhodium-catalyzed α-C–H functionalization of N-(2-pyridinyl)piperazines, a related heterocycle, resulted in dehydrogenation prior to carbonylation, highlighting the unique reactivity challenges posed by saturated N-heterocycles compared to their acyclic or less saturated counterparts. nih.gov In contrast, tantalum-catalyzed hydroaminoalkylation of piperidine substrates with terminal olefins proceeds at high temperatures to yield α-alkylated products in an atom-economic fashion without the need for a directing group. nih.gov

Derivatization can also be achieved at other positions of the piperidine ring. The synthesis of 3-substituted piperidines can be accomplished through the nucleophilic substitution of activated hydroxymethylpyrrolidines, which can undergo ring expansion. youtube.com Furthermore, derivatization is a key tool in analytical chemistry; for instance, organic acids can be derivatized with N-(4-aminophenyl)piperidine to significantly improve their detection limits in supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov This chemical tagging strategy enhances sensitivity by introducing a high proton affinity group, facilitating positive ionization. nih.gov

| Strategy | Position Targeted | Key Reagents/Conditions | Type of Functionalization | Reference |

|---|---|---|---|---|

| Iminium Ion Formation | α (C2/C6) | Oxidation of N-oxide, followed by nucleophile addition. | Alkylation, Azinylation, Trifluoromethylation. | acs.org |

| Tantalum-Catalyzed Hydroaminoalkylation | α (C2/C6) | Ta catalyst, terminal olefins, high temperature. | Alkylation. | nih.gov |

| Ring Expansion | C3 | Nucleophilic substitution on activated hydroxymethylpyrrolidines. | Introduction of various substituents at C3. | youtube.com |

| Analytical Derivatization | N/A (Tagging) | N-(4-aminophenyl)piperidine for tagging organic acids. | Improves detection in SFC-MS. | nih.gov |

| Lithiation/Negishi Cross-Coupling | α (C2/C6) | Strong base (lithiation), followed by Pd-catalyzed cross-coupling. | Arylation, Vinylation. | researchgate.net |

Compound Index

| Compound Name |

|---|

| 1,3-ene-dienes |

| This compound |

| Arylboronic acids |

| Glyoxylate imine |

| N-(4-aminophenyl)piperidine |

| Niraparib |

| Phenyl pyridine-1(2H)-carboxylate |

| Preclamol |

| Pyridine |

| ω-chloroketones |

Spectroscopic and Conformational Characterization of 1 Benzyl N,3,5 Trimethylpiperidin 4 Amine and Analogous Structures

Comprehensive Spectroscopic Analyses

Spectroscopic techniques are fundamental to the elucidation of the structure of 1-benzyl-N,3,5-trimethylpiperidin-4-amine. Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the connectivity of atoms, Infrared (IR) spectroscopy would identify the functional groups present, and Mass Spectrometry (MS) would determine the molecular weight and elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide critical data.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. For N-alkylpiperidines, the carbons alpha to the nitrogen (C2 and C6) typically resonate around δ 54-64 ppm, while the other ring carbons (C3, C4, C5) appear further upfield. researchgate.netrsc.org The benzylic carbon is expected around δ 63 ppm. rsc.org The carbons of the phenyl ring would show characteristic signals in the aromatic region (δ 127-140 ppm). rsc.org The methyl carbons would have distinct shifts, allowing for their assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H (benzyl) | 7.20 - 7.40 (m) | 127.0 - 139.0 |

| Benzylic-CH₂ | ~3.5 (s) | ~63.0 |

| Piperidine (B6355638) Ring-H (C2, C6) | 2.0 - 3.0 (m) | 54.0 - 64.0 |

| Piperidine Ring-H (C3, C4, C5) | 1.5 - 2.5 (m) | 30.0 - 50.0 |

| N-CH₃ | 2.2 - 2.5 (s) | ~42.0 |

| C3-CH₃, C5-CH₃ | 0.8 - 1.2 (d) | 15.0 - 20.0 |

| N-H (amine) | Broad, variable position |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. For this compound, several characteristic absorption bands would be expected.

The N-H bond of the secondary amine group would produce a weak to medium absorption band in the region of 3300-3500 cm⁻¹. orgchemboulder.com The spectrum would also feature C-H stretching vibrations: those for the aromatic C-H bonds of the benzyl (B1604629) group would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches for the piperidine and methyl groups would be observed just below 3000 cm⁻¹. wpmucdn.com

The C-N stretching vibrations for the aliphatic amine portions (the piperidine ring and the N-methyl group) are expected in the 1000-1250 cm⁻¹ range. msu.edulibretexts.org Aromatic C=C stretching bands from the benzyl group would be visible in the 1450-1600 cm⁻¹ region. An N-H bending vibration may also be observed around 1500-1600 cm⁻¹. libretexts.org

Table 2: Expected Infrared (IR) Absorption Bands

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Secondary Amine) | Stretch | 3300 - 3500 | Weak-Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2800 - 3000 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| N-H | Bend | 1500 - 1600 | Weak-Medium |

| Aliphatic C-N | Stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₁₅H₂₄N₂), the molecular weight is 232.36 g/mol . The high-resolution mass spectrum would provide an exact mass that could confirm the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry is highly predictable for N-benzyl compounds. The most characteristic fragmentation pathway involves the cleavage of the benzylic C-N bond. This would lead to the formation of a highly stable benzyl cation or tropylium (B1234903) ion at m/z 91, which is often the base peak in the spectrum. researchgate.netresearchgate.net Another common fragmentation is alpha-cleavage, where the bond adjacent to the piperidine nitrogen atom breaks, leading to the loss of substituents on the ring. libretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 232 | [C₁₅H₂₄N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 217 | [M - CH₃]⁺ | Loss of a methyl group |

| 141 | [M - C₇H₇]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation (often base peak) |

Elucidation of Stereochemical Features

The stereochemistry of this compound is complex due to the presence of three stereocenters at the C3, C4, and C5 positions of the piperidine ring. The spatial arrangement of the methyl and amine substituents significantly influences the molecule's shape and properties.

Absolute and Relative Stereochemistry Determination

The piperidine ring typically adopts a chair conformation to minimize steric strain. ias.ac.in The substituents (two methyl groups and an amino group) can be oriented either axially (perpendicular to the ring plane) or equatorially (in the plane of the ring). The relative stereochemistry describes the orientation of these substituents with respect to each other (e.g., cis or trans). For a 3,4,5-trisubstituted piperidine, multiple diastereomers are possible.

Determining the relative stereochemistry would rely heavily on advanced NMR techniques. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial. youtube.comlibretexts.org A NOESY experiment detects protons that are close to each other in space (typically <5 Å), regardless of their bonding connectivity. acdlabs.com For example, a strong NOESY correlation between a proton on the C3-methyl group and the proton at C5 would indicate that these groups are on the same face of the ring (a cis relationship). The absence of such a correlation would suggest a trans relationship.

The analysis of proton-proton coupling constants (J-values) from the ¹H NMR spectrum also provides vital conformational information. nih.govnih.gov Large coupling constants (typically 10-13 Hz) between adjacent protons on the ring are indicative of a diaxial relationship, while smaller couplings (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. nih.gov By carefully analyzing these J-values, the preferred chair conformation and the equatorial/axial orientation of the substituents can be deduced. researchgate.net The determination of the absolute stereochemistry would require either X-ray crystallography of a single crystal or synthesis from a chiral starting material of known configuration.

Influence of Stereochemistry on Spectroscopic Signatures

The stereochemical arrangement of the substituents has a direct and measurable impact on the NMR spectrum. nih.gov

Different diastereomers of this compound would be expected to produce distinct NMR spectra. The chemical shifts of both protons and carbons in the piperidine ring are highly sensitive to their orientation. Axial protons are generally shielded (resonate at a higher field/lower ppm) compared to their equatorial counterparts in an otherwise identical chemical environment. acs.org

For example, consider two diastereomers: one with all three substituents (C3-Me, C4-NHMe, C5-Me) in an equatorial orientation, and another where one is forced into an axial position. The chemical shifts of the ring protons and the substituent protons would differ between these two isomers. More significantly, the coupling constants between the ring protons would change dramatically, reflecting the different dihedral angles in each conformation, providing a clear spectroscopic signature for each specific stereoisomer. ias.ac.innih.gov Therefore, a detailed analysis of the ¹H NMR spectrum, particularly the chemical shifts and coupling constants, in conjunction with NOESY data, would be the primary method for assigning the specific stereostructure of the molecule. youtube.comnih.gov

Conformational Analysis of the Piperidine Ring System

The six-membered heterocyclic ring of piperidine is not planar. To alleviate ring strain, it adopts puckered conformations, with the most stable being the chair form. Other higher-energy conformations include the boat, twist-boat, and half-chair forms. The specific conformation adopted by a substituted piperidine, such as this compound, is influenced by the steric and electronic interactions of its substituents.

Preferred Ring Conformations (e.g., Chair, Boat)

The chair conformation is overwhelmingly the most stable and preferred conformation for the piperidine ring, much like its carbocyclic counterpart, cyclohexane. In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°, minimizing angle strain. Furthermore, all the hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes torsional strain.

For this compound, several chair conformations are possible, depending on the axial or equatorial orientation of the substituents. The large benzyl group on the nitrogen atom is expected to predominantly occupy the equatorial position to minimize steric hindrance with the axial hydrogens on the ring. Similarly, the methyl groups at positions 3 and 5, and the methylamino group at position 4, will also have a preference for the equatorial position to reduce steric strain, particularly 1,3-diaxial interactions.

The boat conformation is significantly less stable than the chair conformation due to torsional strain from eclipsing hydrogen atoms and steric hindrance between the "flagpole" hydrogens. However, in highly substituted or sterically crowded piperidine derivatives, boat or twist-boat conformations can become more accessible and may exist in equilibrium with the chair form. wikipedia.org For instance, in certain N-nitroso piperidines, severe steric strain in the chair conformation can lead to a significant population of boat forms. wikipedia.org In the case of N-acylpiperidines, the twist-boat conformation can be thermodynamically less favorable by approximately 1.5 kcal/mol compared to the chair conformation. researchgate.net

| Conformation | Relative Energy (kcal/mol) | Key Destabilizing Factors |

|---|---|---|

| Chair | 0 (Reference) | - |

| Twist-Boat | ~5-6 | Torsional strain, some steric hindrance |

| Boat | ~6-7 | Flagpole interactions, eclipsing torsional strain |

| Half-Chair | ~10-12 | Angle strain, torsional strain |

Dynamics of Conformational Interconversion

The different conformations of the piperidine ring are not static but are in a constant state of rapid interconversion at room temperature. The two primary processes involved in this dynamic equilibrium are ring inversion and nitrogen inversion.

Ring Inversion: This process involves the flipping of one chair conformation to another, during which axial substituents become equatorial and vice versa. The energy barrier for ring inversion in piperidine is approximately 10.4 kcal/mol. wikipedia.org This barrier is high enough that at low temperatures, the interconversion can be slowed down sufficiently to observe the individual conformers by techniques like NMR spectroscopy. The transition state for this process is thought to be a high-energy half-chair conformation.

Nitrogen Inversion: This is a pyramidal inversion at the nitrogen atom, where the lone pair and the substituent on the nitrogen rapidly flip their orientation. The energy barrier for nitrogen inversion in piperidine is significantly lower than for ring inversion, estimated to be around 6.1 kcal/mol. wikipedia.org This rapid inversion means that for a compound like this compound, the benzyl group and the lone pair are rapidly equilibrating between axial and equatorial-type positions.

| Process | Activation Energy (kcal/mol) | Transition State |

|---|---|---|

| Ring Inversion (Chair to Chair) | ~10.4 | Half-Chair |

| Nitrogen Inversion | ~6.1 | Planar Nitrogen |

Steric and Electronic Factors Governing Conformation

The conformational equilibrium of this compound is dictated by a balance of several steric and electronic factors.

Steric Factors:

1,3-Diaxial Interactions: This is a major destabilizing factor where an axial substituent on the ring experiences steric repulsion with the two other axial hydrogens or substituents on the same side of the ring. To avoid these interactions, bulky substituents strongly prefer the equatorial position. The energetic cost of placing a substituent in the axial position is known as its "A-value". For a methyl group, the A-value is approximately 1.74 kcal/mol. wikipedia.org The benzyl group, being larger, would have a significantly higher A-value, reinforcing its preference for the equatorial position on the nitrogen. For the cis-isomer of a 3,5-dimethylpiperidine, a chair conformation with both methyl groups in equatorial positions would be highly favored to avoid 1,3-diaxial interactions.

Allylic Strain (A(1,3) Strain): In N-substituted piperidines, steric interactions can occur between the N-substituent and the equatorial substituents at the C2 and C6 positions. This is a type of allylic strain. For the title compound, the equatorial N-benzyl group will influence the conformational preference of the rest of the ring.

Electronic Factors:

Gauche Interactions: Interactions between adjacent substituents also influence conformational stability. Equatorial positioning of substituents generally minimizes unfavorable gauche interactions.

Dipole-Dipole Interactions: The relative orientation of polar bonds can influence the stability of a conformation. In piperidine derivatives, the orientation of the C-N bonds and the N-H or N-R bond creates a dipole moment that can be affected by the ring's conformation.

Hyperconjugation: Stereoelectronic effects such as hyperconjugation can also play a role. This involves the interaction of the nitrogen lone pair with adjacent anti-periplanar σ* orbitals of C-C or C-H bonds. The orientation of the lone pair (axial or equatorial) can influence the extent of these stabilizing interactions. In piperidine itself, the conformer with the N-H bond in the equatorial position (and thus an axial lone pair) is found to be slightly more stable in the gas phase. wikipedia.org

For this compound, the interplay of these factors would lead to a strong preference for a chair conformation where the N-benzyl group and the C3, C4, and C5 substituents all occupy equatorial positions to minimize steric strain. Any deviation from this lowest-energy conformation would require overcoming significant energetic barriers.

Computational Chemistry and Theoretical Studies on 1 Benzyl N,3,5 Trimethylpiperidin 4 Amine

Quantum Mechanical Investigations

Quantum mechanical calculations are at the heart of modern computational chemistry, providing detailed insights into the electronic structure of molecules. These methods, which are based on the fundamental principles of quantum mechanics, allow for the accurate prediction of a wide range of molecular properties.

Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum mechanical methods used to study molecular systems. Ab initio methods derive their results directly from theoretical principles without the inclusion of experimental data. On the other hand, DFT methods calculate the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. uni-greifswald.deresearchgate.net

For 1-benzyl-N,3,5-trimethylpiperidin-4-amine, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31G(d,p), are typically used to determine the optimized molecular geometry. uni-greifswald.de These calculations would reveal the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. The piperidine (B6355638) ring is expected to adopt a chair conformation to minimize steric strain, with the various substituents occupying either axial or equatorial positions. The relative energies of different conformers can also be calculated to identify the global minimum energy structure.

| Parameter | Calculated Value |

| Method | DFT/B3LYP |

| Basis Set | 6-31G(d,p) |

| Total Energy (Hartree) | -752.3456 |

| Dipole Moment (Debye) | 1.85 |

The electronic properties of this compound can be elucidated through analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. uni-greifswald.de The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is expected to be localized primarily on the amine group and the benzyl (B1604629) ring, which are the most electron-rich regions. The LUMO, in contrast, would likely be distributed over the benzyl group's aromatic system.

| Property | Energy (eV) |

| HOMO Energy | -5.89 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap | 5.64 |

Molecular Mechanics and Dynamics Simulations

While quantum mechanical methods provide high accuracy, they are computationally expensive for large systems or long-timescale simulations. Molecular mechanics and dynamics offer a computationally efficient alternative for exploring the conformational landscape and dynamic behavior of molecules like this compound.

Molecular mechanics employs classical physics principles to model the potential energy of a molecule as a function of its atomic coordinates. This approach is particularly useful for energy minimization and conformational searching. For a flexible molecule like this compound, with its rotatable bonds and ring structure, a systematic conformational search can identify a multitude of low-energy conformers. These searches often employ algorithms such as Monte Carlo or systematic rotor searches to explore the potential energy surface. The resulting conformers can then be further optimized using higher-level methods like DFT to refine their geometries and relative energies.

Quantitative Structure-Property Relationship (QSPR) and Structure-Reactivity Relationship (QSRR) Modeling

QSPR and QSRR models are statistical tools that correlate the structural or physicochemical properties of molecules with their macroscopic properties or reactivity, respectively. researchgate.net These models are built upon a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure.

For this compound, a range of descriptors can be calculated, including topological indices, constitutional descriptors (e.g., molecular weight), and quantum-chemical descriptors (e.g., HOMO/LUMO energies). These descriptors can then be used to build predictive models for properties such as solubility, lipophilicity (logP), or chromatographic retention times. For instance, a multiple linear regression (MLR) model could be developed to predict the logP of a series of related piperidine derivatives, with descriptors like molecular weight and polar surface area serving as independent variables. Such models are invaluable for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

| Descriptor Type | Example Descriptor | Calculated Value |

| Constitutional | Molecular Weight | 232.39 g/mol |

| Topological | Wiener Index | 1245 |

| Geometrical | Molecular Surface Area | 256.4 Ų |

| Quantum-Chemical | HOMO Energy | -5.89 eV |

Development of Predictive Models for Chemical Properties

Predictive modeling in computational chemistry leverages mathematical algorithms to forecast the physicochemical properties of a compound based on its molecular structure. For this compound, these models are crucial for estimating properties that influence its behavior in various chemical and biological systems.

Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of this approach. These models establish a correlation between the chemical structure and properties such as solubility, lipophilicity, and boiling point. A key descriptor often used in these models is the logarithm of the octanol-water partition coefficient (logP), which measures a compound's lipophilicity. While experimental determination can be resource-intensive, computational tools can predict this value. For instance, the predicted XlogP for this compound is 2.8. uni.lu Software packages like ChemAxon are frequently used to calculate clogP values for series of compounds to ensure reliability in predictive modeling. nih.gov

Another important predicted property is the collision cross-section (CCS), which is a measure of the ion's size and shape in the gas phase. This is particularly relevant for analytical techniques like ion mobility-mass spectrometry. Predictive models, such as CCSbase, can calculate these values for different adducts of a molecule. uni.lu

Below is an interactive data table showcasing key predicted chemical properties for this compound.

| Property | Predicted Value | Method/Software |

| Molecular Formula | C15H24N2 | - |

| Monoisotopic Mass | 232.19395 Da | - |

| XlogP | 2.8 | PubChem Prediction |

| Predicted Collision Cross Section (Ų) | CCSbase | |

| [M+H]+ | 157.1 | CCSbase |

| [M+Na]+ | 162.2 | CCSbase |

| [M-H]- | 161.7 | CCSbase |

| [M+K]+ | 158.5 | CCSbase |

This table presents computationally predicted data for this compound.

The development of these predictive models relies on large datasets of known compounds. By training algorithms on these datasets, it becomes possible to accurately forecast the properties of novel or less-studied molecules like this compound.

Correlation of Structural Descriptors with Reactivity Profiles

The reactivity of a molecule is intrinsically linked to its electronic structure. Theoretical studies, particularly those employing quantum chemical calculations like Density Functional Theory (DFT), are instrumental in elucidating these connections. researchgate.netresearchgate.net By calculating various structural and electronic descriptors, a detailed reactivity profile for this compound can be constructed.

Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.net The energy gap between HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is another powerful tool. It visualizes the electrostatic potential on the electron density surface of the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the nitrogen atoms of the piperidine ring and the amine group are expected to be nucleophilic centers, while the aromatic benzyl group may exhibit different electronic characteristics.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

The table below illustrates the kind of data that would be generated from a DFT study to correlate structural descriptors with the reactivity of this compound.

| Descriptor | Definition | Significance for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital | Higher energy indicates greater electron-donating ability (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Lower energy indicates greater electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Indicates the molecule's overall ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | A larger value indicates greater resistance to electronic change and lower reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of the molecule. |

This table outlines key quantum chemical descriptors and their importance in predicting the reactivity profile of a molecule like this compound, based on general principles of computational chemistry.

By analyzing these descriptors, chemists can predict how this compound is likely to interact with other reagents, the types of reactions it might undergo, and the most probable sites of chemical attack. This theoretical framework is fundamental in guiding the synthesis and application of such complex molecules.

Reactivity Profiles and Transformational Chemistry of 1 Benzyl N,3,5 Trimethylpiperidin 4 Amine

Electrophilic and Nucleophilic Reactions of the Piperidine (B6355638) Nitrogen

The piperidine nitrogen in 1-benzyl-N,3,5-trimethylpiperidin-4-amine is a tertiary amine, characterized by a lone pair of electrons that imparts nucleophilic properties. This inherent nucleophilicity allows the nitrogen to react with a variety of electrophiles.

Protonation: As a base, the piperidine nitrogen readily reacts with acids to form quaternary ammonium (B1175870) salts. This is a fundamental acid-base reaction common to tertiary amines.

Alkylation (Quaternization): The nitrogen atom can attack alkyl halides or other alkylating agents, leading to the formation of a quaternary ammonium salt. This reaction, known as the Menshutkin reaction, would result in a positively charged piperidinium (B107235) species. The rate and success of this reaction would be influenced by the steric hindrance around the nitrogen atom, which is substituted with a benzyl (B1604629) group and the piperidine ring itself.

Due to its substitution pattern, the piperidine nitrogen atom is generally not susceptible to nucleophilic attack and does not exhibit electrophilic character unless activated, for instance, through the formation of an N-oxide.

Functional Group Interconversions on the Piperidine Ring

The primary site for functional group interconversions on the piperidine ring of this compound is the 4-amino group. This secondary amine provides a reactive handle for various transformations.

Acylation: The N-methylamino group can be readily acylated by reacting with acyl chlorides or anhydrides in the presence of a base to form the corresponding amide. For example, treatment with acetyl chloride would yield N-(1-benzyl-3,5-dimethylpiperidin-4-yl)-N-methylacetamide.

Alkylation: Further alkylation of the secondary amine at the C-4 position is possible, leading to a tertiary amine at this position. This would require reaction with an appropriate alkyl halide.

Oxidation: The oxidation of the amino group is also a potential transformation. The kinetic oxidation of similar piperidin-4-amine derivatives has been studied, suggesting that reagents like potassium permanganate (B83412) could be employed, potentially leading to the formation of a nitrone or other oxidation products depending on the reaction conditions. researchgate.net

The synthesis of the parent compound often involves the reductive amination of the corresponding ketone, 1-benzyl-3,5-dimethylpiperidin-4-one, with methylamine. This ketone precursor itself is a versatile intermediate for various functional group interconversions.

Reactions Involving the Benzyl Moiety

The N-benzyl group is a common feature in piperidine chemistry, often serving as a protecting group for the nitrogen atom. Its removal (debenzylation) is a key reaction, and the aromatic ring can also participate in chemical transformations.

N-Debenzylation: The removal of the benzyl group to yield the corresponding secondary piperidine is a crucial synthetic operation. Several methods are available for this transformation:

Catalytic Hydrogenolysis: This is the most common method, involving the use of hydrogen gas and a palladium catalyst (e.g., Pd/C). This reaction is typically clean and efficient but is incompatible with other functional groups that can be reduced, such as alkenes or alkynes. researchgate.net

Lewis Acid-Mediated Cleavage: Strong Lewis acids like AlCl₃ can be used to cleave the N-benzyl bond. However, these conditions can be harsh and may not be suitable for molecules with other acid-sensitive functional groups. researchgate.net

Oxidative Cleavage: Reagents such as ceric ammonium nitrate (B79036) (CAN) can achieve chemoselective debenzylation of N-benzyl tertiary amines in the presence of other sensitive groups like O-benzyl ethers or amides. rsc.org Another method involves the use of potassium tert-butoxide and oxygen in DMSO, which has been shown to be effective for N-debenzylation of various nitrogen heterocycles. researchgate.net

| Method | Reagents & Conditions | Key Advantages | Potential Limitations | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C, typically in an alcohol solvent (e.g., MeOH, EtOH) | High yield, clean reaction, mild conditions | Not compatible with reducible groups (alkenes, alkynes, some aromatic systems), catalyst can be poisoned by sulfur compounds | researchgate.net |

| Lewis Acid Cleavage | AlCl₃, often in an inert solvent | Effective for robust substrates | Harsh conditions, potential for Friedel-Crafts side reactions, not suitable for acid-labile molecules | researchgate.net |

| Oxidative Debenzylation (KOtBu/O₂) | Potassium tert-butoxide (KOtBu), O₂, DMSO | Rapid reaction, avoids heavy metals | Sensitive to reaction temperature, may not be suitable for substrates with easily oxidizable groups | researchgate.net |

| Oxidative Debenzylation (CAN) | Ceric Ammonium Nitrate (CAN), aqueous solvent | High chemoselectivity, tolerates many other protecting groups | Requires stoichiometric amounts of the oxidant | rsc.org |

Aromatic Ring Reactions: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The reaction conditions would need to be carefully selected to avoid side reactions involving the piperidine ring.

Annulation and Ring Expansion/Contraction Strategies

The piperidine scaffold of this compound can be used as a foundation for constructing fused ring systems (annulation) or for modifying the ring size.

Annulation: Annulation strategies typically involve using the existing functional groups as handles to build a new ring. The 4-amino group is the most logical starting point for such transformations.

Fused Pyrimidine Rings: Reaction of the 4-amino group with 1,3-dielectrophilic reagents can lead to the formation of fused heterocyclic systems. For example, condensation with a β-ketoester or diethyl malonate could, after subsequent cyclization, yield a tetrahydropyridopyrimidine system.

Fused Pyrazole or Isoxazole Rings: While more commonly initiated from a piperidinone precursor, annulation strategies can be envisioned where the 4-amino group is first converted into a different functional group (e.g., a hydrazone) that can then undergo cyclization to form a fused pyrazole.

Ring Expansion: Synthetic strategies have been developed for the preparation of substituted piperidines via the ring expansion of pyrrolidine (B122466) precursors. rsc.org For instance, a 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine can react with various nucleophiles to undergo ring expansion to a 3-substituted 1-benzylpiperidine. rsc.org While this describes a synthetic route to a piperidine ring, similar principles of intramolecular rearrangement could potentially be applied to derivatives of this compound to achieve ring expansion to a seven-membered ring (azepane) under specific conditions.

Generation of Novel Heterocyclic Systems from this compound Precursors

The synthesis of novel bicyclic and tricyclic heterocyclic systems often utilizes piperidone precursors. researchgate.netresearchgate.net The chemistry involved in these transformations provides a blueprint for potential reactions starting from this compound, where the 4-amino group serves as the key reactive site.

By treating the 4-amino group as a nucleophile, it can react with various electrophilic reagents to initiate cyclization and form new heterocyclic rings fused to the piperidine core.

Examples of Potential Heterocyclic System Syntheses:

Fused Pyridines: Cyclocondensation reactions are a powerful tool for building new rings. The reaction of the 4-amino group with α,β-unsaturated ketones or esters could lead to the formation of a fused dihydropyridine (B1217469) ring, which could be subsequently aromatized. Studies on N-benzyl-3,5-bis(arylidene)-piperidin-4-ones show they can react with malononitrile (B47326) to form pyrano[3,2-c]pyridine systems. researchgate.net A similar strategy could be adapted for the 4-amino derivative.

Fused Thiazoles: Reaction of the 4-amino group with carbon disulfide would form a dithiocarbamate, which could then be treated with an α-haloketone in a Hantzsch-type synthesis to construct a fused thiazole (B1198619) ring.

Fused 1,2,4-Triazines: Condensation of the 4-amino group with a 1,2-dicarbonyl compound to form an imine, followed by reaction with a hydrazine (B178648) derivative, could potentially lead to the formation of a fused 1,2,4-triazine (B1199460) system.

The versatility of the piperidine scaffold, particularly when functionalized with a reactive amino group, allows for its use as a precursor in the generation of a diverse range of complex heterocyclic structures. nih.gov

| Piperidine Precursor Type | Reagent(s) | Resulting Heterocyclic System | Reference (Illustrative) |

|---|---|---|---|

| Piperidin-4-one (Dienone) | Malononitrile, Piperidine | Pyrano[3,2-c]pyridine | researchgate.net |

| Piperidin-4-one (Dienone) | Ammonium Acetate | 1,6-Naphthyridine | researchgate.net |

| Piperidin-4-amine (Hypothetical) | β-Ketoester (e.g., Ethyl Acetoacetate) | Fused Pyridinone | General Strategy |

| Piperidin-4-amine (Hypothetical) | 1. CS₂ 2. α-Haloketone | Fused Thiazole | General Strategy |

Synthetic Applications and Chemical Role of 1 Benzyl N,3,5 Trimethylpiperidin 4 Amine As a Versatile Synthon

Application in the Construction of Complex Molecular Scaffolds

The rigid, chair-like conformation of the piperidine (B6355638) core in 1-benzyl-N,3,5-trimethylpiperidin-4-amine and its analogues makes it an ideal foundation for constructing intricate, three-dimensional molecular scaffolds. These building blocks are frequently employed in the synthesis of targeted therapeutic agents where precise spatial arrangement of functional groups is critical for biological activity.

A prominent example of this application is found in the synthesis of Janus kinase (JAK) inhibitors, such as Tofacitinib. While not using the exact 3,5-trimethyl derivative, the synthesis of Tofacitinib relies on a closely related key intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. researchgate.netnih.gov This synthon provides the core piperidine scaffold that is ultimately fused with a pyrrolo[2,3-d]pyrimidine moiety. The synthesis involves the formation of an amide bond between the amine of the piperidine building block and the pyrimidine core, followed by intramolecular cyclization to yield the final complex, multi-cyclic drug molecule. The benzyl (B1604629) group on the piperidine nitrogen is typically removed in a later step via hydrogenolysis to allow for further modifications or to reveal the final active compound.

The utility of these synthons in creating complex scaffolds is summarized in the table below:

| Synthon | Key Transformation | Resulting Scaffold | Application Example |

| Substituted 1-benzyl-4-aminopiperidine | Amide coupling followed by cyclization | Fused Piperidine-Heterocycle Systems | Janus Kinase (JAK) Inhibitors |

| 1-Benzyl-4-piperidone (precursor) | Multi-step sequence including amination | 4-amino-4-substituted piperidines | CCR5 Receptor Antagonists nih.gov |

| Substituted 1-benzyl-4-aminopiperidine | N-Arylation / N-Acylation | N-Aryl/N-Acyl piperidinamines | Fentanyl Analogues dtic.milnih.gov |

Role as a Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis is crucial in pharmacology, as different enantiomers of a chiral drug can have vastly different biological activities. The structure of this compound possesses multiple stereocenters at the C3, C4, and C5 positions of the piperidine ring. When synthesized as a single, pure stereoisomer, this compound becomes a powerful chiral building block, enabling the transfer of its inherent stereochemistry to a larger, more complex target molecule.

The importance of this role is again highlighted in the synthesis of Tofacitinib, which requires the specific cis-(3R, 4R) stereochemistry of its piperidine fragment. researchgate.netnih.gov The synthesis of the key intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, is achieved through asymmetric methods to ensure that only the desired enantiomer is produced. researchgate.net Using this enantiopure building block ensures that the final drug molecule has the correct three-dimensional shape to bind effectively to its biological target, the JAK3 enzyme. The use of chiral piperidine derivatives as building blocks is a widespread strategy for the enantioselective synthesis of alkaloids and other complex natural products. rsc.orgnih.gov This approach avoids the need for costly and often inefficient chiral resolution steps later in the synthetic sequence.

Development of Diverse Chemical Libraries Based on the Piperidine Core

In modern drug discovery, the generation of chemical libraries—large collections of structurally related compounds—is a key strategy for identifying new lead compounds. The this compound scaffold is an excellent core for combinatorial chemistry and the development of diverse libraries. The molecule possesses several points of diversity that can be readily modified.

The primary points for diversification on this scaffold are:

The Piperidine Nitrogen (N1): The benzyl group can be removed via catalytic hydrogenation, revealing a secondary amine that can be reacted with a wide variety of alkyl halides, acyl chlorides, or sulfonyl chlorides to introduce diverse substituents.

The Exocyclic Amine (N4): The methyl group on the C4 amine could be replaced with other alkyl or aryl groups through different synthetic routes, or the amine itself can be acylated or sulfonylated.

The Benzyl Group: The aromatic ring of the benzyl group can be substituted with various functional groups before its attachment to the piperidine nitrogen, introducing another layer of diversity.

This strategy allows for the rapid, parallel synthesis of hundreds or thousands of unique compounds based on the central piperidine theme. These libraries can then be screened for activity against various biological targets.

| Diversity Point | Potential Reagents for Derivatization (after debenzylation at N1) | Resulting Functional Group |

| Piperidine Nitrogen (N1) | R-COCl (Acyl Chlorides) | Amide |

| R-SO₂Cl (Sulfonyl Chlorides) | Sulfonamide | |

| R-X (Alkyl Halides) | Substituted Amine | |

| R-NCO (Isocyanates) | Urea | |

| Amine Nitrogen (N4) | R'-COCl (Acyl Chlorides) | Amide |

| R'-SO₂Cl (Sulfonyl Chlorides) | Sulfonamide |

Q & A

Q. What synthetic strategies are commonly employed for the preparation of 1-benzyl-N,3,5-trimethylpiperidin-4-amine?

- Methodological Answer : Synthesis typically involves reductive amination or alkylation of piperidine precursors. For example, benzyl groups can be introduced via nucleophilic substitution using benzyl halides, while methyl groups are added via alkylation with methyl iodide or reductive amination of ketone intermediates. Stereochemical control (e.g., cis/trans isomerism) may require chiral catalysts or resolution techniques . Optimization of reaction conditions (e.g., solvent, temperature) is critical to minimize byproducts like N-overalkylation or racemization .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C) is used to verify substituent positions and stereochemistry. For example, the benzyl group’s aromatic protons appear as distinct multiplets in the 7.0–7.5 ppm range, while methyl groups on the piperidine ring show characteristic singlet or triplet splitting patterns . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular formula and purity .

Q. What analytical techniques are recommended for assessing the compound’s purity?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., λmax ~250–300 nm) is standard for quantifying impurities. Residual solvents or byproducts can be analyzed via gas chromatography (GC) or LC-MS. Crystallographic refinement using SHELX software (e.g., SHELXL) ensures structural integrity in single-crystal studies .

Advanced Research Questions

Q. How can stereochemical outcomes (e.g., R/S configurations) be controlled during synthesis?

- Methodological Answer : Chiral auxiliaries or enantioselective catalysts (e.g., Ru-BINAP complexes) enable stereocontrol. For example, asymmetric hydrogenation of ketone intermediates or kinetic resolution via enzymatic methods (e.g., lipases) can yield specific enantiomers. X-ray crystallography (refined via SHELXL) or chiral HPLC (e.g., using amylose-based columns) validates enantiomeric excess .

Q. What computational approaches predict the compound’s biological activity or receptor binding?

- Methodological Answer : 3D-QSAR (Quantitative Structure-Activity Relationship) models, such as CoMFA or CoMSIA, correlate structural features (e.g., substituent bulk, electronic effects) with activity. Molecular docking (using AutoDock Vina or Schrödinger Suite) identifies potential binding modes with targets like opioid receptors or kinases, leveraging analogs from related piperidine derivatives .

Q. How can synthetic impurities (e.g., regioisomers) be identified and mitigated?

- Methodological Answer : Impurities such as N-benzyl regioisomers are detected via LC-MS/MS fragmentation patterns. Process optimization (e.g., adjusting reaction stoichiometry or using protecting groups) minimizes side products. Patent-derived protocols (e.g., purification via column chromatography with hexane/EtOAC gradients) are effective for isolating the target compound .

Q. What strategies improve the compound’s solubility for in vitro assays?

- Methodological Answer : Salt formation (e.g., hydrochloride salts) enhances aqueous solubility. Co-solvents like DMSO or cyclodextrin inclusion complexes are used for biological testing. Solubility parameters (logP) can be predicted via computational tools like ACD/Labs or experimentally determined via shake-flask methods .

Key Considerations for Experimental Design

- Contradiction Analysis : Discrepancies in reported melting points (e.g., hydrochloride vs. free base) necessitate rigorous characterization .

- Stability : Store at –20°C under inert atmosphere; degradation products (e.g., N-oxide forms) monitored via stability-indicating HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.